molecular formula C6H7O2P B1677674 Phenylphosphinic acid CAS No. 1779-48-2

Phenylphosphinic acid

Cat. No.: B1677674
CAS No.: 1779-48-2
M. Wt: 142.09 g/mol
InChI Key: MLCHBQKMVKNBOV-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Phenylphosphinic acid is a phosphinic acid derivative that has been studied for its potential anti-neoplastic effects . The primary targets of this compound are human cell cultures, specifically keratinocytes (HaCaT) and osteosarcoma SAOS-2 cells .

Mode of Action

This compound interacts with its targets by modulating gene expression . For instance, it has been observed to cause downregulation of the Bid gene in SAOS-2 cells . This modulation of gene expression can lead to changes in cell behavior, potentially contributing to the compound’s anti-neoplastic effects.

Biochemical Pathways

It is known that phosphinic acids and their derivatives can act as bioisosteric groups, mimicking the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that this compound may interfere with various biochemical pathways, leading to its observed effects on cell behavior.

Pharmacokinetics

The compound’s solubility in water and dmso suggests that it may have good bioavailability.

Result of Action

This compound has shown promising anti-neoplastic activity in vitro. In studies on SAOS-2 cells, treatment with the compound resulted in a decrease in cell viability to 55%, as well as features of apoptosis . These results suggest that this compound may have potential as a therapeutic agent for osteosarcoma.

Biochemical Analysis

Biochemical Properties

Phenylphosphinic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of other compounds. It interacts with various enzymes and proteins, influencing their activity. For instance, this compound can act as an antioxidant and an intermediate for metallic-salt formation . It also serves as an accelerator for organic peroxide catalysts, which are crucial in polymerization reactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of enzymes involved in oxidative stress responses, thereby affecting cellular redox balance . Additionally, it may alter gene expression patterns related to stress responses and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by interacting with their active sites or allosteric sites . These interactions can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes such as metabolism and signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and enzyme modulation . At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of metabolic processes . Threshold effects and toxicological profiles are essential considerations in evaluating the safety and efficacy of this compound in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of enzymes involved in oxidative stress responses and redox balance . Additionally, this compound may affect the synthesis and degradation of other metabolites, thereby modulating overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biological activity and function, as they determine its availability to interact with target biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for its role in cellular processes, as it determines its proximity to target enzymes and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylphosphinic acid can be synthesized through several methods. One common approach involves the hydrolysis of phenylphosphonous dichloride (C6H5PCl2) in the presence of water. The reaction proceeds as follows: [ \text{C6H5PCl2} + 2\text{H2O} \rightarrow \text{C6H5P(O)(OH)H} + 2\text{HCl} ]

Another method involves the oxidation of phenylphosphine (C6H5PH2) using hydrogen peroxide (H2O2) or other oxidizing agents: [ \text{C6H5PH2} + \text{H2O2} \rightarrow \text{C6H5P(O)(OH)H} + \text{H2O} ]

Industrial Production Methods: Industrial production of this compound typically involves the large-scale hydrolysis of phenylphosphonous dichloride. This method is favored due to its efficiency and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions: Phenylphosphinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to phenylphosphonic acid (C6H5P(O)(OH)2) using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: It can be reduced to phenylphosphine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products Formed:

    Oxidation: Phenylphosphonic acid (C6H5P(O)(OH)2).

    Reduction: Phenylphosphine (C6H5PH2).

    Substitution: Various substituted phenylphosphinic acids depending on the reagents used.

Scientific Research Applications

Phenylphosphinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are being explored for their potential use in drug development.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Comparison with Similar Compounds

  • Phenylphosphonic acid (C6H5P(O)(OH)2)
  • Phenylphosphine (C6H5PH2)
  • Phenylphosphonous dichloride (C6H5PCl2)

Properties

IUPAC Name

hydroxy-oxo-phenylphosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5O2P/c7-9(8)6-4-2-1-3-5-6/h1-5H/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQVWTDLQQGKSV-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923631, DTXSID80859679
Record name [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium
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Record name CERAPP_16137
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URL https://comptox.epa.gov/dashboard/DTXSID80859679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Phosphinic acid, P-phenyl-
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CAS No.

121-70-0, 1779-48-2
Record name Phosphinic acid, phenyl-
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Record name Phenylphosphinic acid
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Record name Phosphinic acid, P-phenyl-
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Record name [Oxo(phenyl)-lambda~5~-phosphanylidene]oxidanium
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Record name Phenylphosphinic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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